M Protein epitope OF group A streptococci
Vue d'ensemble
Description
The M protein epitope of group A streptococci is a significant virulence factor found on the surface of Streptococcus pyogenes, a bacterium responsible for a variety of human diseases. This protein plays a crucial role in the bacterium’s ability to evade the host immune system by inhibiting phagocytosis. The M protein is highly variable, with over 80 different serotypes identified, each contributing to the pathogen’s ability to cause recurrent infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of M protein epitopes involves recombinant DNA technology. The gene encoding the M protein is cloned into an expression vector, which is then introduced into a suitable host, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the M protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of M protein epitopes follows similar principles but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, allowing for the mass production of the protein. Downstream processing involves cell lysis, protein extraction, and purification to obtain the desired M protein epitope .
Analyse Des Réactions Chimiques
Types of Reactions
The M protein epitope undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to host proteins, such as serum factor H, which inhibits the complement pathway and prevents opsonization .
Common Reagents and Conditions
The common reagents used in the study of M protein interactions include antibodies, complement proteins, and various host cell receptors. Experimental conditions often involve physiological pH and temperature to mimic the natural environment of the host organism .
Major Products Formed
The primary outcome of these interactions is the inhibition of the host immune response, allowing the bacterium to evade phagocytosis and establish infection .
Applications De Recherche Scientifique
The M protein epitope has several applications in scientific research:
Vaccine Development: Due to its role as a major virulence factor, the M protein is a target for vaccine development.
Immunological Studies: The M protein is used to study host-pathogen interactions, particularly how pathogens evade the immune system.
Diagnostic Tools: The M protein epitope is used in diagnostic assays to identify Streptococcus pyogenes infections.
Mécanisme D'action
The M protein exerts its effects by binding to serum factor H, a regulatory protein that inhibits the complement pathway. This binding prevents the formation of C3 convertase, thereby inhibiting opsonization and subsequent phagocytosis by immune cells. The M protein also interacts with other host proteins, such as fibrinogen, to form a protective coat around the bacterium, further aiding in immune evasion .
Comparaison Avec Des Composés Similaires
Similar Compounds
M-like Proteins: These proteins, such as Mrp and Enn, are genetically and functionally related to the M protein.
Fc-binding Proteins: These proteins bind to the Fc region of antibodies, preventing opsonization and phagocytosis.
Uniqueness
The M protein is unique in its ability to bind to multiple host proteins and inhibit various components of the immune system. Its high variability and numerous serotypes make it a particularly challenging target for vaccine development and immune response .
Activité Biologique
Group A Streptococcus (GAS), primarily known for causing pharyngitis and skin infections, possesses the M protein as a major virulence factor. The M protein plays a critical role in the bacterium's ability to evade the host immune response and is a target for vaccine development. This article examines the biological activity of the M protein epitope, focusing on its structure, immunogenicity, and role in pathogenesis.
Structure and Function of M Protein
The M protein is characterized by its fibrillar coiled-coil structure, which allows it to resist phagocytosis by immune cells. This structural design contributes to the protein's antigenic variation, enabling GAS to evade immune detection. The N-terminal region of the M protein is hypervariable, with over 220 different types identified, each eliciting specific immune responses . The conserved C-terminal region, however, is crucial for eliciting cross-protective antibodies .
Table 1: Structural Characteristics of M Protein
Feature | Description |
---|---|
Structure | Fibrillar coiled-coil |
Variability | Over 220 different types |
Immunogenic Regions | Hypervariable N-terminal and conserved C-terminal |
Binding Properties | Binds to fibrinogen, fibronectin, and host plasminogen |
Immunogenicity and Vaccine Development
The immunogenic properties of M protein have made it a focal point for vaccine development. Vaccines such as StreptAnova utilize multiple hypervariable regions from different M types to elicit broad protective responses. Clinical trials have shown that these vaccines can generate opsonophagocytic antibodies that enhance bacterial clearance .
Case Study: StreptAnova Vaccine
In a study involving rabbits, the StreptAnova vaccine, which includes 30 different hypervariable regions of the M protein, demonstrated significant cross-reactivity against various M types. This was evidenced by increased opsonophagocytic killing (OPK) of GAS strains not included in the vaccine formulation . The study highlights the potential for developing a universal vaccine against GAS.
Mechanisms of Immune Evasion
GAS employs several strategies to evade the host immune system through its M protein. These include:
- Binding to Host Proteins : The M protein binds to host proteins such as fibrinogen and fibronectin, which aids in bacterial adherence and immune evasion .
- Complement System Interference : By binding to complement regulatory proteins like C4BP, GAS can inhibit opsonization and phagocytosis .
- Antigenic Variation : The hypervariable nature of the M protein allows GAS to alter its surface antigens, making it difficult for the immune system to mount an effective response .
Research Findings
Recent studies have focused on understanding the interactions between GAS and host immune components:
- Enhanced Binding : Research indicates that human antibodies can enhance fibronectin binding in certain strains of GAS, potentially leading to reduced antibody-mediated phagocytosis .
- Cross-Protective Epitopes : Identification of conserved epitopes within the M protein has provided insights into developing vaccines that can elicit broad protective immunity against multiple serotypes .
Table 2: Summary of Key Research Findings
Study Focus | Key Findings |
---|---|
Vaccine Efficacy | StreptAnova induces cross-reactive antibodies |
Immune Evasion Mechanisms | Binding to C4BP inhibits opsonization |
Antibody Interaction | Antibodies enhance fibronectin binding |
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYMBPAYIMJR-UGXKBFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H175N33O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746705 | |
Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152044-86-5 | |
Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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